molecular formula C11H18N2O B8763486 5-(1-ethylcyclohexyl)isoxazol-3-amine CAS No. 81479-74-5

5-(1-ethylcyclohexyl)isoxazol-3-amine

Cat. No.: B8763486
CAS No.: 81479-74-5
M. Wt: 194.27 g/mol
InChI Key: YLXJXFRWCWNXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-ethylcyclohexyl)isoxazol-3-amine is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethylcyclohexyl group attached to the oxazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethylcyclohexyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethylcyclohexylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1-ethylcyclohexyl)isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Saturated heterocycles such as tetrahydrooxazoles.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

5-(1-ethylcyclohexyl)isoxazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-ethylcyclohexyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylcyclohexyl methacrylate: A related compound with a similar cyclohexyl group but different functional groups.

    Cyclohexanol: Another cyclohexyl-containing compound with different chemical properties.

Uniqueness

5-(1-ethylcyclohexyl)isoxazol-3-amine is unique due to its oxazole ring structure combined with the ethylcyclohexyl group. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

81479-74-5

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

5-(1-ethylcyclohexyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C11H18N2O/c1-2-11(6-4-3-5-7-11)9-8-10(12)13-14-9/h8H,2-7H2,1H3,(H2,12,13)

InChI Key

YLXJXFRWCWNXAR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)C2=CC(=NO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.